DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE
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Overview
Description
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE: is a complex organic compound with the molecular formula C21H23N3O7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Amidation: The formation of an amide bond between the nitroaniline and an isophthalate derivative.
Esterification: The final step involves esterification to introduce the diisopropyl groups.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and acidic or basic catalysts for esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitroaniline group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
- DIISOPROPYL 5-{[(3-ACETYLPHENYL)AMINO]CARBONYL}AMINOISOPHTHALATE
- DIISOPROPYL 5-{[(3-BUTOXYPHENYL)CARBONYL]AMINO}ISOPHTHALATE
- DIISOPROPYL 5-{[(3-PYRIDINYLCARBONYL)AMINO]ISOPHTHALATE
Uniqueness
DIISOPROPYL 5-{[(3-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to the presence of the nitroaniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
dipropan-2-yl 5-[(3-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-12(2)30-19(25)14-8-15(20(26)31-13(3)4)10-17(9-14)23-21(27)22-16-6-5-7-18(11-16)24(28)29/h5-13H,1-4H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKFUAAFWOXYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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